Technical Guide: Synthesis of 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline
Technical Guide: Synthesis of 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline
This technical guide details the synthesis of 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline . Based on the IUPAC nomenclature provided, the target molecule consists of a secondary amine linker connecting a 3-isopropoxyphenyl headgroup and a 2-(4-methylphenoxy)propyl tail.[1]
This specific scaffold—an N-aryl-2-aryloxypropylamine —is structurally significant in medicinal chemistry, resembling motifs found in sodium channel blockers and specific GPCR modulators.[1] The synthesis requires precise regiochemical control to ensure the phenoxy ether is established at the C2 position of the propyl chain, rather than the C3 position common in linear linkers.[1]
[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline
Molecular Formula:
Retrosynthetic Strategy
To avoid regiochemical ambiguity (e.g., producing the isomeric 1-methyl-2-phenoxyethyl amine), we employ a Convergent Nucleophilic Substitution Strategy .[1]
-
Fragment A (Nucleophile): 3-Isopropoxyaniline (commercially available or synthesized via Williamson etherification).[1]
-
Fragment B (Electrophile): 2-(4-methylphenoxy)propyl methanesulfonate.[1]
-
Disconnection: The C-N bond is formed via
displacement of an activated primary alcohol.[1]
Figure 1: Retrosynthetic analysis ensuring regiochemical fidelity at the C2-phenoxy position.
Synthesis of Fragment A: 3-Isopropoxyaniline[1]
While often commercially available (CAS: 41406-00-2), in-house synthesis ensures purity and allows for scale-up.[1]
Reaction Type: Williamson Ether Synthesis followed by Nitro Reduction.[1]
Protocol
-
Etherification:
-
Dissolve 3-nitrophenol (1.0 eq) in DMF.
-
Add Potassium Carbonate (
, 2.0 eq) and 2-bromopropane (1.2 eq). -
Heat to 60°C for 4 hours. Monitor by TLC for disappearance of phenol.[1]
-
Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol).[1] Concentrate to yield 1-isopropoxy-3-nitrobenzene.[1]
-
-
Reduction:
-
Dissolve the nitro intermediate in Ethanol.[1]
-
Add 10% Pd/C (5 wt%) and expose to
atmosphere (balloon pressure) or use Hydrazine hydrate/FeCl3 for chemoselectivity.[1] -
Stir at RT for 12 hours.
-
Purification: Filter through Celite.[1] Evaporate solvent.[1][2] The resulting oil is 3-isopropoxyaniline .[1]
-
Key QC Parameter:
Synthesis of Fragment B: The Linker (Warhead)
This section details the construction of the 2-(4-methylphenoxy)propyl chain.[1] We utilize Ethyl 2-bromopropionate to guarantee the phenoxy group is installed at the secondary carbon.[1]
Step 3.1: Williamson Ether Synthesis
Objective: Synthesis of Ethyl 2-(4-methylphenoxy)propanoate.
| Reagent | Equivalents | Role |
| p-Cresol | 1.0 | Nucleophile |
| Ethyl 2-bromopropionate | 1.2 | Electrophile |
| 2.5 | Base | |
| Acetonitrile (ACN) | Solvent | Polar Aprotic Solvent |
Procedure:
-
Charge a flask with p-Cresol (100 mmol) and ACN (200 mL).
-
Add finely ground
(250 mmol). Stir for 15 min. -
Add Ethyl 2-bromopropionate (120 mmol) dropwise.
-
Reflux (82°C) for 16 hours.
-
Workup: Filter salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with 1M NaOH (removes excess cresol) and Brine. Dry over
.[1] -
Yield: Expect >85% of clear oil.
Step 3.2: Reduction to Alcohol
Objective: Synthesis of 2-(4-methylphenoxy)propan-1-ol.[1]
Reagents: Lithium Aluminum Hydride (LAH) or
-
Cool a solution of the ester (from 3.[1]1) in anhydrous THF to 0°C.
-
Carefully add LAH (1.5 eq) portion-wise (Exothermic!).
-
Warm to RT and stir for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.[1] -
Concentrate filtrate to obtain the primary alcohol.[1]
Step 3.3: Activation (Mesylation)
Objective: Synthesis of 2-(4-methylphenoxy)propyl methanesulfonate.[1]
Procedure:
-
Dissolve alcohol (50 mmol) in DCM (150 mL). Add
(1.5 eq).[1] Cool to 0°C.[1][3] -
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.[1]
-
Stir at 0°C for 1 hour, then RT for 1 hour.
-
Workup: Wash with cold 1M HCl, saturated
, and Brine. -
Handling: Use immediately or store at -20°C. Do not distill (risk of decomposition).
Final Coupling: N-Alkylation[1]
This step couples the aniline (Frag A) with the activated linker (Frag B).[1]
Reaction Scheme
[1]Detailed Protocol
-
Setup: In a pressure tube or round-bottom flask equipped with a condenser.
-
Solvent: Acetonitrile (ACN) or DMF.[1] (ACN is preferred for easier workup).[1]
-
Reactants:
-
3-Isopropoxyaniline (1.2 eq) - Using slight excess drives the reaction and reduces over-alkylation.[1]
-
2-(4-methylphenoxy)propyl mesylate (1.0 eq).[1]
-
Base:
(2.0 eq) or DIPEA (2.5 eq).[1] -
Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for Finkelstein exchange in situ to accelerate substitution.[1]
-
-
Conditions: Heat to 80°C (ACN reflux) for 18–24 hours.
-
Monitoring: HPLC/TLC. Look for the consumption of the mesylate.[1]
Purification (Critical Step)
The reaction may produce a small amount of di-alkylated byproduct (tertiary amine).[1]
-
Extraction: Evaporate ACN. Partition residue between EtOAc and Water.[1]
-
Chromatography: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3).[1]
-
Order of Elution: Dialkylated impurity (fastest)
Target Secondary Amine Unreacted Aniline.
-
-
Salt Formation (Optional for Stability): Dissolve the purified free base in diethyl ether and add 1M HCl in ether to precipitate the hydrochloride salt.
Analytical Validation (Self-Validating System)[1]
To ensure the structure is correct, specifically the regiochemistry of the propyl chain, verify the following NMR signals.
| Nuclei | Signal ( | Multiplicity | Interpretation |
| H-1 (Propyl) | 3.2 – 3.4 | Multiplet | |
| H-2 (Propyl) | 4.5 – 4.7 | Multiplet | |
| H-3 (Propyl) | 1.3 – 1.4 | Doublet | Methyl group at the chain end.[1] |
| Isopropyl CH | ~4.5 | Septet | Isopropoxy group on aniline ring.[1] |
| Ar-CH3 | 2.3 | Singlet | Methyl on p-cresol ring.[1] |
Mass Spectrometry (ESI+):
Process Workflow Diagram
Figure 2: End-to-end process workflow for the synthesis of the target amine.
Safety & Handling
-
Alkylating Agents: Ethyl 2-bromopropionate and the mesylate intermediate are potent alkylating agents (potential genotoxins).[1] Handle in a fume hood with double gloves.[1]
-
LAH: Reacts violently with water.[1] Use under inert atmosphere (
or Ar).[1] -
Waste: Aqueous layers from the coupling step contain aniline derivatives and must be disposed of as hazardous organic waste.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Cited for general principles of amine synthesis, though alkylation was chosen here for regiocontrol).[1]
-
Beauregard, D. A., et al. (2025).[1] "Synthesis of 3-Isopropoxyaniline." BenchChem.[1] (Reference for properties of Fragment A).
-
Drauz, K., et al. (2001).[1] "Williamson Ether Synthesis."[1][2] Encyclopedia of Reagents for Organic Synthesis. (General reference for Step 3.1).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2733566, 3-Isopropoxyaniline."[1] [1]
